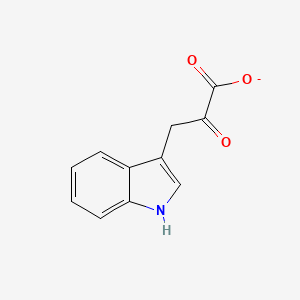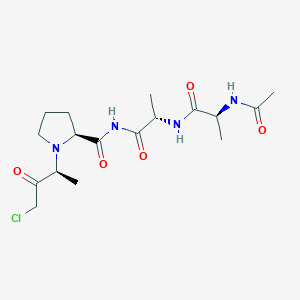
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a member of tetralins.
Scientific Research Applications
Stereoselective Synthesis Processes
A significant application of this compound is in the development of stereoselective synthesis processes. Han et al. (2007) described a multikilogram-scale, stereoselective process for synthesizing a related compound, highlighting the importance of stereochemistry in pharmaceutical synthesis (Han et al., 2007).
Synthesis of Antidepressants
The compound is also crucial in the synthesis of antidepressants like sertraline hydrochloride. Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, using a structurally similar compound (Vukics et al., 2002).
Intermediate for Bioactive Compounds
Wei-dong (2013) discussed using derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine as intermediates in synthesizing bioactive compounds, which is crucial in pharmaceutical research (Wei-dong, 2013).
Mast Cell Stabilising Activity
Barlow et al. (2011) investigated cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including a related compound, for mast cell stabilising activity, important in allergy and inflammation research (Barlow et al., 2011).
Asymmetric Epoxidation of Alkenes
A study by Zhang et al. (2001) demonstrated the use of a related dichlororuthenium(IV) complex in the asymmetric epoxidation of alkenes, indicating potential applications in stereoselective organic synthesis (Zhang et al., 2001).
Palladium-Catalyzed Aminocarbonylation
Farkas et al. (2013) explored the use of 1-iodo-3,4-dihydronaphthalene, closely related to the compound , in palladium-catalyzed aminocarbonylation, demonstrating its potential in facilitating complex organic syntheses (Farkas et al., 2013).
properties
Product Name |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
|---|---|
Molecular Formula |
C17H17Cl2N |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m1/s1 |
InChI Key |
VGKDLMBJGBXTGI-PXAZEXFGSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



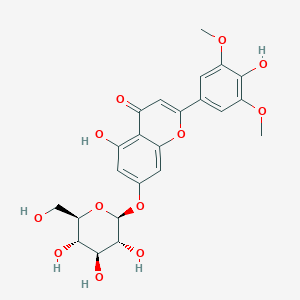
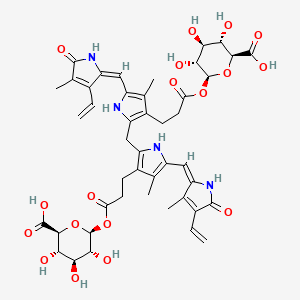

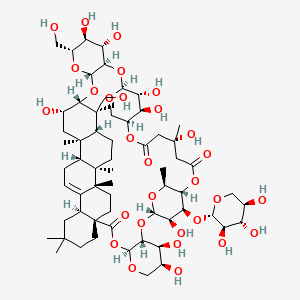
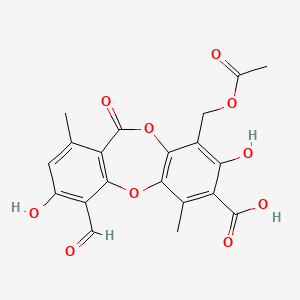
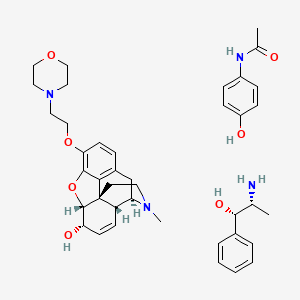

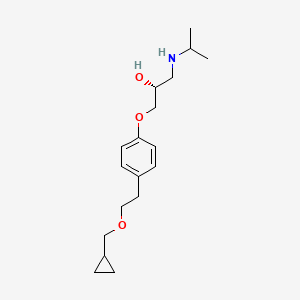

![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)
